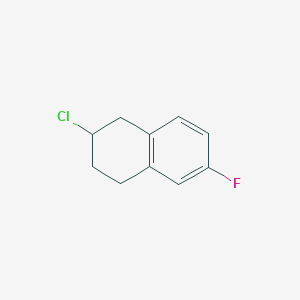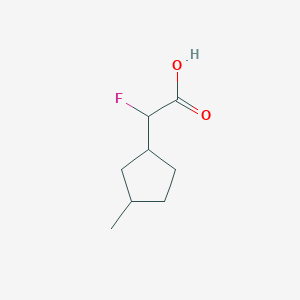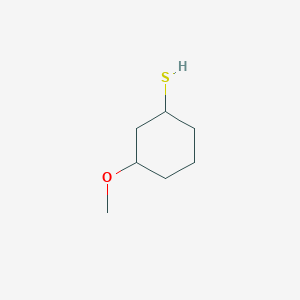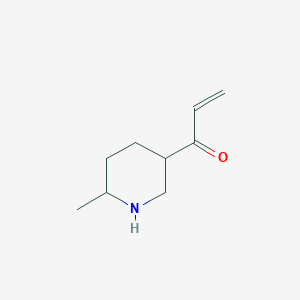![molecular formula C15H21NO3 B13190163 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multicomponent reactions, such as the Ugi–Joullié reaction. This reaction is highly diastereoselective and starts with chiral enantiopure 1,2-amino alcohols and salicylaldehydes . The reaction conditions often include the use of isocyanides and carboxylic acids, which facilitate the formation of the oxazepine ring.
Industrial Production Methods
the principles of multicomponent reactions and one-pot synthesis are likely to be employed due to their efficiency and ability to introduce multiple diversity inputs in a single step .
Analyse Chemischer Reaktionen
Types of Reactions
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as azides or halides .
Wissenschaftliche Forschungsanwendungen
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrobenzo[b]azepines: These compounds share a similar seven-membered ring structure but differ in the position and type of heteroatoms.
Benzodiazepines: These compounds also contain a seven-membered ring but include two nitrogen atoms instead of one oxygen and one nitrogen.
Thiazepines: These compounds have a sulfur atom in place of the oxygen atom found in oxazepines.
Uniqueness
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific ring structure and the presence of the Boc protecting group.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
tert-butyl 8-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11-5-6-12-10-16(7-8-18-13(12)9-11)14(17)19-15(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
HNYGOOUWTHVFNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CN(CCO2)C(=O)OC(C)(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)


![1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)

amine](/img/structure/B13190116.png)
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)

